Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI)
Description
Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) is a chiral cyclopentane derivative featuring a carboxylic acid group at position 1 and a methoxymethyl (-CH₂-O-CH₃) substituent at position 3 in a cis-configuration. The cis-stereochemistry suggests distinct spatial interactions compared to trans-isomers, which may influence solubility, reactivity, and biological activity .
Properties
CAS No. |
196492-76-9 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.197 |
IUPAC Name |
(1R,3S)-3-(methoxymethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-11-5-6-2-3-7(4-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m0/s1 |
InChI Key |
FVKODGLNWXGSHU-NKWVEPMBSA-N |
SMILES |
COCC1CCC(C1)C(=O)O |
Synonyms |
Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) |
Origin of Product |
United States |
Preparation Methods
Hydrolase-Catalyzed Ester Hydrolysis
-
Substrate Preparation : A racemic mixture of trans-3-(methoxymethyl)cyclopentanecarboxylic acid ester is subjected to hydrolysis using lipases or esterases. Enzymes such as Candida antarctica lipase B selectively hydrolyze one enantiomer, yielding the cis-configured acid.
-
Reaction Conditions :
-
pH 7–8 buffer, 25–40°C
-
Conversion rates: 40–60% (dependent on enzyme specificity)
-
-
Outcome : The unreacted ester (trans isomer) is separated via chromatography, leaving the desired cis-acid.
Dynamic Kinetic Resolution (DKR)
-
Combining hydrolases with metal catalysts enables in situ racemization of the undesired enantiomer, improving yield. For example:
Malonate Ester Cyclization with Functionalized Dibromides
The synthesis of cyclopentanecarboxylic acid derivatives via malonate ester alkylation is well-documented in CN113754528A . This method can be modified to introduce the methoxymethyl group during cyclopentane ring formation.
Reaction Scheme
-
Alkylation of Diethyl Malonate :
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Hydrolysis and Decarboxylation :
Optimization Challenges
-
Regioselectivity : The dibromide must preferentially alkylate at the γ-position to ensure the methoxymethyl group occupies position 3.
-
Yield Data :
Step Yield (%) Conditions Alkylation 65–70 NaOEt, EtOH, 80°C Hydrolysis 90 2 M NaOH, reflux Decarboxylation 75 6 M HCl, 100°C, 2 h
Post-Functionalization of Cyclopentanecarboxylic Acid
Introducing the methoxymethyl group after cyclopentane ring formation avoids challenges in regioselective dibromide synthesis.
Hydroxymethylation Followed by Methylation
-
Formylation :
-
Methylation :
Stereochemical Control
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Cis Isomer Enrichment :
Biocatalytic Asymmetric Synthesis
Building on US20070197788A1 , ketoreductases (KREDs) can reduce 3-(methoxymethyl)cyclopentanone to the cis-alcohol, which is oxidized to the carboxylic acid.
Key Steps
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Substrate : 3-(Methoxymethyl)cyclopentanone
-
Enzyme : Lactobacillus brevis KRED
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Reduction : NADPH-dependent reduction yields cis-3-(methoxymethyl)cyclopentanol (>95% ee).
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Oxidation : Jones oxidation (CrO₃/H₂SO₄) converts the alcohol to the carboxylic acid.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Cis Purity (%) | Overall Yield (%) |
|---|---|---|---|---|
| Enzymatic Resolution | High stereoselectivity, mild conditions | Requires racemic starting material | 98 | 50–60 |
| Malonate Cyclization | Scalable, fewer steps | Low regioselectivity in dibromide | 75 | 40–50 |
| Post-Functionalization | Flexible substituent introduction | Multiple steps, epimerization needed | 80 | 60–70 |
| Biocatalytic Synthesis | High enantiomeric excess | Costly enzymes, substrate synthesis | 99 | 70–80 |
Chemical Reactions Analysis
Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Comparative Analysis of Cyclopentanecarboxylic Acid Derivatives
*Molecular formula estimated based on cyclopentane backbone and substituents.
Substituent Effects on Physicochemical Properties
- Methoxymethyl Group : The methoxymethyl group (-CH₂-O-CH₃) introduces moderate polarity and ether-like solubility. For example, 1-(methoxymethyl)-cyclopentanecarboxylic acid (CAS 220876-16-4) is synthesized for applications requiring balanced hydrophobicity and hydrogen-bonding capacity .
- Amino vs. Mercapto Groups: The 3-amino derivative (CAS 71830-08-5) exhibits higher water solubility (slightly soluble) and a melting point of 172.1°C, whereas the 2-mercapto analog (CAS 108744-13-4) may have lower solubility due to thiol hydrophobicity .
- Chlorocarbonyl Reactivity : The 2-(chlorocarbonyl) derivative (CAS 118577-38-1) is highly reactive, serving as a precursor for esterification or amidation reactions .
Stereochemical Considerations
- cis-Configuration: The cis-arrangement of substituents in the target compound may enhance intramolecular hydrogen bonding or alter crystal packing compared to trans-isomers. For example, cis-3-amino derivatives are preferred in chiral synthesis due to their defined spatial orientation .
Biological Activity
Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) is a compound with notable biological activity, particularly in the areas of antimicrobial and anti-inflammatory properties. Its molecular formula is C8H14O3, and it has a molecular weight of 158.2 g/mol. This article synthesizes current research findings, case studies, and potential applications of this compound in various biological contexts.
The compound can be synthesized through organic reactions starting from cyclopentanone. Key synthetic routes involve controlled conditions to ensure the desired cis configuration is achieved. The compound's structure is characterized by its methoxymethyl group, which influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS No. | 196492-76-9 |
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.197 g/mol |
| IUPAC Name | (1R,3S)-3-(methoxymethyl)cyclopentane-1-carboxylic acid |
| InChI Key | FVKODGLNWXGSHU-NKWVEPMBSA-N |
Antimicrobial Properties
Research indicates that Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, one study reported that the compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis at concentrations as low as 50 μg/mL.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. It was found to reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). Specifically, a study highlighted that treatment with this compound led to a decrease in TNF-alpha and IL-6 levels, suggesting its potential use in managing inflammatory diseases .
The biological activity of Cyclopentanecarboxylic acid is attributed to its interaction with specific molecular targets within cells. It is hypothesized that the methoxymethyl group plays a crucial role in modulating enzyme activities related to inflammation and microbial resistance. The exact mechanisms are still under investigation but may involve:
- Inhibition of key enzymes involved in inflammatory pathways.
- Disruption of bacterial cell wall synthesis , leading to increased susceptibility to immune responses.
Case Studies
- Case Study on Antimicrobial Activity : A study conducted on the effectiveness of Cyclopentanecarboxylic acid against E. coli demonstrated a minimum inhibitory concentration (MIC) of 40 μg/mL, showcasing its potential as an alternative antimicrobial agent .
- Case Study on Anti-inflammatory Effects : In an experimental model of arthritis, administration of this compound significantly reduced joint swelling and pain compared to control groups, indicating its therapeutic potential in treating autoimmune conditions .
Comparative Analysis
To understand the uniqueness of Cyclopentanecarboxylic acid, it can be compared with similar compounds:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) | Moderate | Significant |
| Cyclopentanecarboxylic acid, trans- | Low | Moderate |
| Other cyclopentane derivatives | Variable | Low |
Q & A
Q. What synthetic methodologies are optimal for achieving the cis-configuration in 3-(methoxymethyl)cyclopentanecarboxylic acid?
The cis-stereochemistry of this compound requires stereoselective synthesis. Key approaches include:
- Ring-closing metathesis (RCM): Cyclopentane rings can be formed using Grubbs catalysts, with substituent positioning guided by steric effects and directing groups .
- Asymmetric hydrogenation: Chiral ligands (e.g., BINAP) can induce cis-selectivity during hydrogenation of cyclopentene precursors .
- Esterification/hydrolysis: Methoxymethyl groups may be introduced via Mitsunobu reactions or nucleophilic substitution, followed by stereoretentive hydrolysis .
Q. How can the stereochemical integrity of the cis-isomer be validated post-synthesis?
Advanced analytical techniques are essential:
- Chiral HPLC: Separates enantiomers using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
- NMR spectroscopy: H-NMR coupling constants (e.g., ) distinguish cis vs. trans configurations .
- X-ray crystallography: Definitive structural confirmation via single-crystal diffraction .
Advanced Research Questions
Q. What are the mechanistic implications of the cis-methoxymethyl group in biological activity?
The cis-configuration influences intermolecular interactions:
- Hydrogen bonding: The methoxymethyl group’s spatial orientation affects binding to enzyme active sites (e.g., cyclooxygenase inhibition) .
- Lipophilicity: Cis-substituents alter logP values, impacting membrane permeability and pharmacokinetics .
- Metabolic stability: The methoxymethyl group may resist oxidative degradation compared to bulkier esters .
Q. How can conflicting data on the compound’s reactivity in ester hydrolysis be resolved?
Discrepancies in hydrolysis rates (acidic vs. basic conditions) arise from:
- Steric hindrance: The cis-methoxymethyl group may shield the ester carbonyl, slowing base-catalyzed hydrolysis .
- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in acid-catalyzed pathways .
Resolution strategy: - Conduct kinetic studies under controlled conditions (pH, solvent, temperature).
- Use isotopic labeling (O) to track hydrolysis mechanisms .
Q. How does the methoxymethyl substituent influence polymer compatibility in material science?
Q. What strategies mitigate racemization during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
